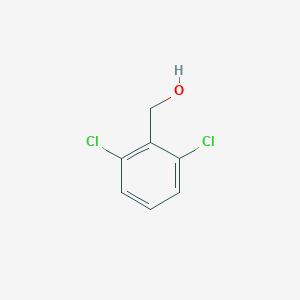

2,6-Dichlorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215733. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKHCCZLKYKUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165075 | |

| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-73-8 | |

| Record name | 2,6-Dichlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15258-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15258-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2,6-dichloro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, 2,6-DICHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8KSU5EL67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,6-Dichlorobenzyl alcohol, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary applications.

Core Identification

This compound is a disubstituted benzyl alcohol.

Physicochemical Properties

The properties of this compound are summarized below. Data is derived from experimental measurements and calculated predictions where noted.

| Property | Value | Source(s) |

| Molecular Weight | 177.03 g/mol | [3][4][5] |

| Appearance | Solid | [3] |

| Melting Point (Tfus) | 96-98 °C (lit.) | [3] |

| Boiling Point (Tboil) | 563.24 K / 290.09 °C | [5] (Joback Calculated Property) |

| Water Solubility | log10(S) = -2.10 (S in mol/L) | [5] (Aqueous Solubility Prediction) |

| Octanol/Water Partition Coefficient | logP = 2.486 | [5] (Crippen Calculated Property) |

| Enthalpy of Fusion (ΔfusH°) | 19.63 kJ/mol | [5] (Joback Calculated Property) |

| Enthalpy of Vaporization (ΔvapH°) | 60.22 kJ/mol | [5] (Joback Calculated Property) |

Experimental Protocols

A high-yield synthesis process involves the conversion of 2,6-dichlorobenzyl chloride to its acetate ester, followed by hydrolysis.[6] This two-step method avoids the formation of significant by-products.

Step 1: Acetate Formation

-

Reactants : Charge a reaction vessel with 2,6-dichlorobenzyl chloride (2,6-DCBC), anhydrous sodium acetate, and a phase transfer catalyst (e.g., a quaternary ammonium salt).[6]

-

Stoichiometry : Use anhydrous sodium acetate in a molar ratio of approximately 1.01 to 1.10 moles per mole of 2,6-DCBC.[6] The phase transfer catalyst is typically used in an amount of 0.01 to 5% by weight relative to the 2,6-DCBC.[6]

-

Reaction Conditions : Heat the mixture to a temperature between 60°C and 200°C.[6] The reaction proceeds to form 2,6-dichlorobenzyl acetate (2,6-DCBAC).

-

Monitoring : The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material.

Step 2: Hydrolysis

-

Procedure : Following the acetate formation, an aqueous sodium hydroxide solution is added directly to the reaction mixture.

-

Reaction Conditions : The mixture is heated to a temperature of 80°C to 110°C to facilitate the hydrolysis of the acetate ester to this compound (2,6-DCBAL).

-

Isolation and Purification : After the reaction is complete, the desired this compound can be isolated from the reaction solution. This is achieved through conventional techniques such as distillation or recrystallization to yield a product with high purity (e.g., >99%).[6]

An analytical method for the simultaneous analysis of this compound can be developed based on gas chromatography-tandem mass spectrometry (GC-MS/MS) coupled with a solid-phase microextraction (SPME) sample preparation technique.[3]

-

Sample Preparation (DI-HS-SPME) :

-

Direct Immersion (DI) : A sample containing the analyte is placed in a vial. An SPME fiber is immersed directly into the sample for a defined period to allow for the extraction of analytes.

-

Headspace (HS) : Following direct immersion, the same fiber is exposed to the headspace above the sample for a set time and temperature to extract more volatile and semi-volatile compounds.

-

-

Gas Chromatography (GC) :

-

Injection : The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the extracted analytes are thermally desorbed onto the analytical column.

-

Separation : A capillary column (e.g., DB-5ms) is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure efficient separation.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization : Analytes eluting from the GC column are ionized, typically using Electron Ionization (EI).

-

Detection : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

-

-

Quantification : A calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the unknown sample.

Applications and Biological Context

This compound's primary role is as a versatile building block and key intermediate in organic synthesis.[1] Its unique structure is utilized in the manufacturing of:

-

Pharmaceuticals : It serves as a critical component in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][2] The chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[2]

-

Agrochemicals : It is a precursor for creating advanced crop protection agents.[1]

-

Fine and Specialty Chemicals : Its reactivity makes it valuable for producing a range of other organic molecules.[1]

While this compound is noted for its role in synthesis, its isomer, 2,4-Dichlorobenzyl alcohol (CAS: 1777-82-8), is well-documented as a mild antiseptic with antibacterial and antiviral properties.[7][8] It is a common active ingredient in throat lozenges.[8] The antiseptic mechanism is believed to be related to the denaturation of proteins, while a local anesthetic effect may arise from a blockade of sodium channels.[7][9][10] There is currently limited specific information on the biological activities or signaling pathways associated with the 2,6-isomer.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound (CAS 15258-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. EP0272674A2 - Process for producing this compound - Google Patents [patents.google.com]

- 7. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

Spectroscopic data of 2,6-Dichlorobenzyl alcohol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichlorobenzyl Alcohol

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule is fundamental to its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS No: 15258-73-8).

Chemical Structure and Properties

-

Appearance: Solid[3]

-

Melting Point: 96-98 °C[3]

-

Synonyms: (2,6-Dichlorophenyl)methanol, Benzenemethanol, 2,6-dichloro-[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.3 | Multiplet | 3H | - | Aromatic C-H (H3, H4, H5) |

| ~4.9 | Singlet | 2H | - | Methylene (-CH₂-) |

| ~2.5 | Singlet | 1H | - | Hydroxyl (-OH) |

Note: Data is typically acquired in CDCl₃. The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~136.0 | C2, C6 (Aromatic C-Cl) |

| ~130.0 | C4 (Aromatic C-H) |

| ~129.0 | C3, C5 (Aromatic C-H) |

| ~128.5 | C1 (Aromatic C-CH₂OH) |

| ~62.0 | -CH₂OH (Methylene Carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching[5] |

| 2943 | Asymmetric/Symmetric -CH₂- stretching[5] |

| 1571, 1557, 1429 | Phenyl ring C=C stretching[5] |

| 1455-1350 | -CH₂- bending (scissoring and wagging)[5] |

| 1214 | In-plane C-H deformation[5] |

| 1050-1000 | C-O stretching |

| 829, 786 | C-Cl stretching[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits the following major peaks.

| m/z | Relative Abundance | Assignment |

| 176/178/180 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two Cl atoms) |

| 141/143 | High | [M-Cl]⁺ |

| 113 | Moderate | [M-Cl-CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[6]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[6]

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: For ¹H NMR, standard pulse sequences like 'zg30' or 'zg' are used. For ¹³C NMR, a proton-decoupled sequence is employed. To obtain accurate quantitative data, spectra must be acquired under strict experimental conditions, including appropriate relaxation delays.[7]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[8]

-

Film Deposition: Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[8][9]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[8]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer.[8] Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plate should be taken first.[10]

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation: For direct injection, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 micrograms per mL.[11]

-

Instrumentation: Introduce the sample into a mass spectrometer equipped with an EI source.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[12]

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using the spectroscopic methods described.

Caption: Spectroscopic workflow for structural elucidation.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility of 2,6-Dichlorobenzyl Alcohol in Organic Solvents: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichlorobenzyl alcohol in various organic solvents. Due to a notable lack of extensive, publicly available quantitative solubility data for this specific isomer, this document focuses on presenting the available qualitative information, outlining detailed experimental protocols for determining solubility, and discussing the physicochemical factors that govern the solubility of substituted benzyl alcohols. This guide is intended to be a valuable resource for scientists and researchers working with this compound in pharmaceutical and chemical applications.

Physicochemical Properties of this compound

This compound is a substituted aromatic alcohol with the chemical formula C₇H₆Cl₂O.[1][2] Its structure consists of a benzyl alcohol molecule with two chlorine atoms substituted at positions 2 and 6 of the benzene ring.

Key Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 15258-73-8 | [1][2] |

| Molecular Weight | 177.03 g/mol | |

| Melting Point | 96-98 °C | |

| Appearance | Solid | |

| LogP (Octanol/Water Partition Coefficient) | 2.486 (Calculated) | [3] |

The presence of the polar hydroxyl group allows for hydrogen bonding, while the dichlorinated benzene ring contributes to the molecule's lipophilicity and steric hindrance around the hydroxyl group. This structural combination dictates its solubility behavior in different types of organic solvents.

Solubility Data

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Polar Protic | Slightly Soluble |

| Chloroform | Non-polar | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble |

Note: The term "Slightly Soluble" is based on available safety data sheets and may not represent a standardized measurement.

The solubility of a solute is influenced by the principle of "like dissolves like." Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding with its hydroxyl group, and in chlorinated solvents due to the presence of chlorine atoms on the aromatic ring. However, the steric hindrance from the two chlorine atoms at the ortho positions may affect the accessibility of the hydroxyl group for solvation, potentially limiting its solubility compared to other isomers.

A study on the partitioning of this compound between hydrocarbon and aqueous phases suggests its preference for the organic phase, which is consistent with its calculated LogP value.[4]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.

Equilibrium Solubility Determination by the Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended solid particles, filter the aliquot through a syringe filter into a clean vial. It is crucial to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

Analytical Method for Quantification

A reverse-phase HPLC method with UV detection is a common and reliable technique for quantifying aromatic compounds like this compound.

Example HPLC Conditions:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Approximately 210 nm (to be determined by UV scan of a standard solution)

-

Column Temperature: 25 °C

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: Polar solvents capable of hydrogen bonding are generally better solvents for alcohols. However, the overall polarity of the molecule, influenced by the two chlorine atoms, will also play a significant role.

-

Temperature: Solubility of solids in liquids generally increases with temperature. Therefore, the solubility of this compound is expected to be higher at elevated temperatures.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the solvent-solute interactions for dissolution to occur. A higher melting point often correlates with a higher lattice energy and lower solubility.

-

Steric Hindrance: The two chlorine atoms in the ortho positions to the hydroxymethyl group can sterically hinder the interaction of the hydroxyl group with solvent molecules, potentially reducing solubility compared to less hindered isomers like 3,4- or 3,5-Dichlorobenzyl alcohol.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide provides the available qualitative information and a robust framework for its experimental determination. Understanding the physicochemical properties and the factors influencing its solubility is crucial for its effective use in research, development, and formulation. The provided experimental protocols offer a clear path for generating the necessary quantitative data to support various scientific and industrial applications.

References

An In-depth Technical Guide on the Synthesis and Spectroscopic Analysis of 2,6-Dichlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,6-Dichlorobenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited public availability of its single-crystal X-ray diffraction data, this guide focuses on a detailed examination of its synthesis, purification, and spectroscopic characterization. It includes a robust experimental protocol for its production, a summary of its spectroscopic properties, and computational analysis of its molecular structure. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (C7H6Cl2O, CAS No: 15258-73-8) is a substituted aromatic alcohol with significant applications as a building block in organic synthesis.[1] Its structural features, particularly the presence of two chlorine atoms ortho to the hydroxymethyl group, influence its reactivity and make it a valuable precursor for various target molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis and physicochemical properties is crucial for its effective utilization in research and development. While a definitive crystal structure analysis is not publicly available, this guide consolidates the existing knowledge on its synthesis and spectroscopic properties.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-stage process involving the formation of an acetate intermediate followed by hydrolysis. This method, detailed in patent literature, provides a high yield and purity of the final product.[2]

Stage 1: Acetate Formation

The first stage involves the reaction of 2,6-dichlorobenzyl chloride with anhydrous sodium acetate in the presence of a phase transfer catalyst to form 2,6-dichlorobenzyl acetate.

-

Reactants:

-

2,6-Dichlorobenzyl chloride (2,6-DCBC)

-

Anhydrous sodium acetate

-

Phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium chloride)

-

-

Reaction Conditions:

Stage 2: Hydrolysis

The resulting 2,6-dichlorobenzyl acetate is then hydrolyzed to yield this compound.

-

Reactant:

-

2,6-Dichlorobenzyl acetate

-

Aqueous sodium hydroxide solution

-

-

Reaction Conditions:

-

The hydrolysis is carried out by heating the reaction mixture to a temperature of 80 to 110°C.

-

Purification:

The final product, this compound, can be isolated and purified from the reaction mixture using standard laboratory techniques such as distillation or recrystallization.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Molecular Structure and Spectroscopic Data

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a hydroxymethyl group at position 1.

3.1. Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound. The following tables summarize the key spectroscopic data available from the literature.

Table 1: Vibrational Spectroscopy Data (FT-IR and Raman) [3]

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

| C-H Stretching (Aromatic) | - | 3000 |

| C-H₂ Stretching (Asymmetric) | 2943 | - |

| Phenyl Ring Stretching | 1571, 1557, 1429 | 1578, 1437, 1294 |

| C-Cl Stretching | 829, 786 | 794, 778 |

| Ring Breathing Mode | 729 | - |

| C-H Out-of-plane Deformation | 971, 900 | 900 |

Table 2: ¹³C NMR Spectral Data [4]

| Carbon Atom | Chemical Shift (ppm) |

| C (Aromatic, C-Cl) | ~136 |

| C (Aromatic, C-H) | ~128-130 |

| C (Aromatic, C-CH₂OH) | ~134 |

| C (CH₂OH) | ~60 |

Note: The ¹³C NMR data is based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

3.2. Computational Structural Analysis

In the absence of experimental crystal structure data, computational methods such as Density Functional Theory (DFT) have been employed to predict the optimized molecular structure and vibrational frequencies of this compound.[3] These theoretical calculations provide valuable insights into the molecule's geometry, bond lengths, and bond angles, and show good agreement with experimental spectroscopic data.[3]

Conclusion

This technical guide provides a detailed overview of the synthesis and spectroscopic characterization of this compound. The provided experimental protocol for its synthesis offers a reliable method for obtaining this important chemical intermediate in high purity. The summarized spectroscopic data serves as a useful reference for its identification and characterization. While the single-crystal X-ray structure remains to be publicly reported, the information compiled herein offers a solid foundation for researchers and professionals working with this compound. Further research to determine its crystal structure would be a valuable contribution to the field.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,6-Dichlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2,6-Dichlorobenzyl alcohol. Due to a scarcity of direct experimental data for this specific compound, this guide also includes calculated thermochemical values and, for comparative purposes, experimental data for the parent compound, benzyl alcohol. Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of combustion is provided, alongside a proposed metabolic pathway for this compound based on the known metabolism of similar compounds.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and energy content. These data are crucial in process chemistry, safety assessments, and drug development for predicting reaction outcomes and ensuring thermal safety.

Calculated Thermochemical Properties of this compound

The following table summarizes the calculated thermochemical properties for this compound. It is important to note that these values are estimations derived from computational methods (Joback method) and have not been experimentally verified.

| Property | Symbol | Value | Unit |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | -59.47 | kJ/mol |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -157.93 | kJ/mol |

| Enthalpy of Fusion | ΔfusH° | 19.63 | kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | 60.22 | kJ/mol |

Experimental Thermochemical Properties of Benzyl Alcohol (for comparison)

To provide a frame of reference, the following table presents experimental thermochemical data for the parent compound, benzyl alcohol. These values, sourced from the NIST WebBook and other literature, offer a baseline for estimating the properties of its chlorinated derivative.[1][2][3][4]

| Property | Symbol | Value | Unit |

| Standard Enthalpy of Formation (liquid) | ΔfH°liquid | -154.5 ± 1.7 | kJ/mol |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -88.8 ± 1.8 | kJ/mol |

| Standard Enthalpy of Combustion (liquid) | ΔcH°liquid | -3752.4 ± 2.8 | kJ/mol |

| Enthalpy of Fusion | ΔfusH° | 8.65 | kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | 65.75 ± 0.51 | kJ/mol |

| Heat Capacity (liquid, at 298.15 K) | Cp,liquid | 215.94 | J/mol·K |

| Standard Molar Entropy (liquid) | S°liquid | 217.8 | J/mol·K |

Experimental Protocols

Precise experimental determination of thermochemical properties is essential for accurate chemical and safety analysis. The following section outlines a generalized protocol for determining the enthalpy of combustion of a solid organic compound like this compound using bomb calorimetry.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

This protocol describes the fundamental steps for measuring the heat of combustion at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

High-precision digital thermometer

-

Pellet press

-

Crucible

-

Fuse wire (e.g., nickel-chromium)

-

Oxygen cylinder with regulator

-

Analytical balance

Procedure:

-

Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of this compound is prepared using a pellet press. The exact mass is recorded.

-

Bomb Assembly: The pellet is placed in the crucible within the bomb. A piece of fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely measured volume of water. The calorimeter lid, equipped with a stirrer and a thermometer, is secured.

-

Temperature Equilibration: The stirrer is activated, and the initial temperature of the water is recorded once it has stabilized.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the general workflow for determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for determining the enthalpy of combustion.

Proposed Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been extensively studied, the metabolism of the related compound, 2,4-Dichlorobenzyl alcohol, is known to proceed via oxidation to the corresponding carboxylic acid, followed by conjugation with glycine to form hippuric acid.[5] A plausible metabolic pathway for this compound is proposed below, following a similar series of biotransformations.

Caption: Proposed metabolic pathway for this compound.

References

An In-depth Technical Guide to the Photochemical Quantum Yield of 2,6-Dichlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the photochemical quantum yield of 2,6-dichlorobenzyl alcohol, a compound of interest in organic synthesis and as a potential building block in pharmaceutical development. A review of current scientific literature indicates that a specific, experimentally determined quantum yield for the photodegradation or photoreaction of this compound has not been published. This document, therefore, serves two primary purposes: first, to formally note the absence of this specific data point in existing literature, and second, to provide a comprehensive, actionable framework for its determination. We present a detailed experimental protocol for measuring the photochemical quantum yield using chemical actinometry, a robust and widely accepted method. Furthermore, a plausible photochemical reaction pathway for this compound is proposed, based on established principles of organic photochemistry. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to investigate the photochemical properties of this and similar molecules.

Quantitative Data on Quantum Yield

A thorough search of scientific databases and literature reveals no published specific quantum yield (Φ) for the photochemical transformation of this compound. The quantum yield is a critical parameter defined as the ratio of the number of molecules undergoing a specific photochemical event to the number of photons absorbed by the reactant. Its value is essential for understanding reaction efficiency, predicting product formation, and designing photochemical reactors.

To facilitate future research and ensure data comparability, we present a standardized table for the reporting of such quantitative data.

| Parameter | Value | Experimental Conditions | Reference |

| Quantum Yield (Φ) | Data Not Available | Solvent: Excitation Wavelength (λ): Temperature: Atmosphere: | N/A |

| Major Photoproduct(s) | Not Determined | - | N/A |

Proposed Photochemical Signaling Pathway

In the absence of direct experimental evidence for this compound, a plausible photochemical pathway can be postulated based on the known reactivity of related substituted benzyl alcohols and chloroaromatic compounds. Upon absorption of ultraviolet (UV) radiation, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reaction is likely to proceed via one of two main pathways:

-

Homolytic Cleavage of the Carbon-Chlorine Bond: The aryl-chloride bond is susceptible to photolytic cleavage, which would generate a benzyl radical and a chlorine radical. The benzyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization.

-

Oxidation of the Benzylic Alcohol: The excited molecule could also undergo oxidation at the benzylic alcohol group, potentially leading to the formation of 2,6-dichlorobenzaldehyde.

The following diagram illustrates a logical relationship for a proposed primary photochemical event.

Caption: Proposed photochemical pathways for this compound.

Experimental Protocol: Determination of Photochemical Quantum Yield by Chemical Actinometry

This section provides a detailed methodology for determining the photochemical quantum yield (Φ) of this compound using potassium ferrioxalate as a chemical actinometer. This method is suitable for UV-Vis absorbing compounds and relies on comparing the rate of a photochemical reaction of the target compound to the rate of a reaction with a well-known quantum yield (the actinometer).

Principle

The experiment involves irradiating the sample (this compound) and the actinometer (potassium ferrioxalate) under identical conditions (i.e., same light source, geometry, and wavelength). The number of photons absorbed by the actinometer is used to calibrate the photon flux of the light source. The quantum yield of the sample reaction is then calculated based on the amount of reactant consumed or product formed over a given time and the determined photon flux.

Materials and Reagents

-

This compound (high purity)

-

Potassium Ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Sulfuric Acid (0.1 M)

-

1,10-Phenanthroline solution (0.1% w/v in water)

-

Sodium Acetate buffer (1 M)

-

Solvent for this compound (e.g., acetonitrile or methanol, HPLC grade)

-

Deionized Water

-

Nitrogen or Argon gas for deoxygenation

Equipment

-

Photochemical Reactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters or a specific wavelength LED)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (path length of 1 cm)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system for monitoring the degradation of this compound.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental procedure.

Caption: Workflow for determining photochemical quantum yield.

Detailed Procedure

Part A: Determination of Photon Flux

-

Preparation of Actinometer: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a foil-wrapped flask.

-

Irradiation: Pipette a known volume of the actinometer solution into the quartz reaction vessel. Irradiate the solution for a specific time (e.g., 5-10 minutes). The extent of the reaction should be kept low (typically <10%) to ensure a constant rate. A non-irradiated sample should be kept as a dark control.

-

Analysis: After irradiation, pipette an aliquot of the irradiated solution into a volumetric flask. Add 1,10-phenanthroline solution and the sodium acetate buffer. Dilute to the mark with deionized water and allow the color to develop for at least 30 minutes in the dark.

-

Measurement: Measure the absorbance of the resulting red Fe(II)-phenanthroline complex at 510 nm using the UV-Vis spectrophotometer. Use the dark control as a blank.

-

Calculation of Photon Flux:

-

Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε for the Fe(II)-phenanthroline complex at 510 nm is ~11,100 L mol⁻¹ cm⁻¹.

-

The photon flux (I₀, in einsteins s⁻¹ or moles of photons s⁻¹) can be calculated using the formula: I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * t * f) where:

-

Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.25 at 366 nm).

-

t is the irradiation time in seconds.

-

f is the fraction of light absorbed by the actinometer, which is (1 - 10⁻ᴬ), where A is the absorbance of the actinometer solution at the irradiation wavelength. For optically dense solutions (A > 2), f can be approximated as 1.

-

-

Part B: Irradiation of this compound

-

Preparation: Prepare a solution of this compound in the chosen solvent at a concentration that gives a suitable absorbance at the irradiation wavelength.

-

Deoxygenation: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench excited states or participate in side reactions.

-

Irradiation: Irradiate the sample solution in the same photochemical reactor and under the exact same conditions used for the actinometer for a known period.

-

Analysis: Before and after irradiation, take aliquots of the solution and analyze them by HPLC to determine the change in the concentration of this compound.

Part C: Calculation of the Quantum Yield (Φ)

-

Calculate the number of moles of this compound reacted (Δn) from the change in concentration and the volume of the solution.

-

Calculate the number of photons absorbed by the sample during the irradiation time (t): Photons Absorbed = I₀ * t * f_sample where f_sample is the fraction of light absorbed by the this compound solution.

-

The quantum yield (Φ) of the reaction is then: Φ = (moles of reactant consumed) / (moles of photons absorbed) Φ = Δn / (I₀ * t * f_sample)

Conclusion

While the precise quantum yield of this compound remains to be experimentally determined, this guide provides the necessary framework for its investigation. The detailed experimental protocol, based on chemical actinometry, offers a clear path for researchers to obtain this valuable data point. The proposed photochemical pathway serves as a theoretical basis for understanding the potential reactions of this molecule under UV irradiation. The determination of the quantum yield will be a significant contribution to the fields of photochemistry and synthetic organic chemistry, enabling more controlled and efficient use of this compound in light-driven applications.

The Genesis of a Widely Used Antiseptic: A Technical History of 2,6-Dichlorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzyl alcohol, a chlorinated aromatic compound, has become a cornerstone in various antiseptic and pharmaceutical formulations. Its broad-spectrum antimicrobial activity has led to its widespread use, most notably as an active ingredient in throat lozenges for the relief of sore throats. This in-depth technical guide explores the discovery and historical development of this compound, detailing its synthesis, characterization, and the scientific investigations that elucidated its mechanism of action. While the precise moment of its first synthesis is not clearly documented in readily available literature, its journey from a laboratory chemical to a household antiseptic began in the mid-20th century, driven by the search for novel antimicrobial agents.

Historical Context: The Post-War Search for New Antiseptics

The mid-20th century was a period of significant advancement in the field of medicinal chemistry, with a particular focus on the development of new and effective antimicrobial agents. Following the "golden age" of antibiotics, researchers began to explore synthetic compounds that could offer broad-spectrum activity against various pathogens. It is within this context that the investigation into the biological activities of substituted benzyl alcohols gained momentum.

While a definitive first synthesis of this compound is not readily apparent in the historical record, a pivotal moment in its history can be traced to the late 1950s. Research conducted by Boots Pure Drug Company Limited in the United Kingdom led to a British Patent filed in 1957 and published in 1961, which described the use of 2,4-dichlorobenzyl alcohol in antiseptic compositions[1]. This patent also references a 1958 paper by Carter et al. in The Journal of Pharmacy and Pharmacology, which detailed the preparation and antibacterial and antifungal properties of several substituted benzyl alcohols. This body of work signifies a focused effort to understand the structure-activity relationships of chlorinated benzyl alcohols and laid the groundwork for their commercial development as antiseptics.

Chemical Synthesis: From Precursor to Final Product

The synthesis of this compound typically proceeds from its corresponding aldehyde, 2,6-dichlorobenzaldehyde, or via the hydrolysis of 2,6-dichlorobenzyl chloride. Several methods have been developed and patented over the years, each with variations in reagents, catalysts, and reaction conditions aimed at optimizing yield and purity.

Synthesis of the Precursor: 2,6-Dichlorobenzaldehyde

A common route to 2,6-dichlorobenzaldehyde involves the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium[2]. Another patented method involves the chlorination of 2,6-dichlorotoluene in the presence of phosphorus pentachloride and light, followed by hydrolysis of the resulting 2,6-dichloro benzyl dichloride[3].

Core Synthesis of this compound

A widely employed and patented method for the industrial production of this compound involves a two-step process starting from 2,6-dichlorobenzyl chloride. This process is designed to minimize the formation of by-products and achieve high yields.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2,6-Dichlorobenzyl Chloride

This protocol is based on a patented industrial process and involves the formation of an acetate intermediate followed by hydrolysis.

Step 1: Formation of 2,6-Dichlorobenzyl Acetate

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and temperature control is charged with 2,6-dichlorobenzyl chloride, anhydrous sodium acetate, and a phase transfer catalyst (e.g., a quaternary ammonium salt).

-

Reaction Conditions: The mixture is heated to a temperature range of 60-200°C and stirred for a specified period, typically a few hours, to facilitate the acetate-forming reaction.

-

Work-up: After the reaction is complete, the mixture is cooled, and the 2,6-dichlorobenzyl acetate is isolated. This can be done by washing the reaction mixture with water to remove inorganic salts, followed by separation of the organic layer.

Step 2: Hydrolysis of 2,6-Dichlorobenzyl Acetate

-

Reaction Setup: The isolated 2,6-dichlorobenzyl acetate is transferred to a suitable reaction vessel.

-

Reaction Conditions: An aqueous solution of a strong base, such as sodium hydroxide, is added to the acetate. The mixture is then heated under reflux for a period sufficient to achieve complete hydrolysis.

-

Work-up and Purification: Upon completion of the hydrolysis, the reaction mixture is cooled. The crude this compound is then isolated, which may involve extraction with an organic solvent. The product is further purified by recrystallization from a suitable solvent, such as methanol, to yield a crystalline solid.

Data Presentation

The following tables summarize key quantitative data from representative synthesis protocols.

Table 1: Synthesis of this compound from 2,6-Dichlorobenzyl Chloride

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorobenzyl Chloride | [4] |

| Reagents | Anhydrous Sodium Acetate, Quaternary Ammonium Salt, Sodium Hydroxide | [4] |

| Reaction Temperature | Acetate Formation: 100°C; Hydrolysis: 95°C | [4] |

| Yield | 95.1% - 96.3% | [4] |

| Purity | 99.6% - 99.8% (by Gas Chromatography) | [4] |

| Melting Point | 96.7 - 98.1°C | [4] |

Mandatory Visualization

Mechanism of Antimicrobial Action

The efficacy of this compound as an antiseptic agent stems from its ability to disrupt essential cellular structures and functions in microorganisms. Its mechanism of action is multifaceted, primarily involving the denaturation of proteins and the blockade of ion channels.

Protein Denaturation

Alcohols, in general, are known to cause protein denaturation by disrupting the delicate balance of forces that maintain a protein's three-dimensional structure. They can interfere with intramolecular hydrogen bonding within the protein[5][6]. The presence of the chlorine atoms on the benzyl ring of this compound likely enhances its lipophilicity, facilitating its interaction with and penetration into microbial cells. Once inside, it can disrupt the tertiary and quaternary structures of essential proteins and enzymes, leading to a loss of their biological function and ultimately, cell death[7][8].

Sodium Channel Blockade

A significant aspect of the pharmacological activity of dichlorobenzyl alcohol is its ability to block voltage-gated sodium channels[9][10]. These channels are crucial for the generation and propagation of action potentials in excitable cells, including nerve cells. By blocking these channels, dichlorobenzyl alcohol can interfere with nerve signaling, which contributes to its local anesthetic effect, providing relief from the pain associated with a sore throat. While the specific subtypes of microbial ion channels affected are not as well-characterized, disruption of ion homeostasis is a recognized antimicrobial strategy. The blockade of sodium channels in microorganisms could lead to a dissipation of the membrane potential, disrupting cellular processes that rely on this electrochemical gradient.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of synthetic antiseptics. While the identity of its first synthesizer may be lost to the annals of chemical history, its emergence as a compound of interest in the late 1950s, spearheaded by research from institutions like Boots Pure Drug Company, marked a turning point in the management of common microbial infections. The elucidation of its synthesis and multifaceted mechanism of action, involving both protein denaturation and ion channel blockade, has provided a solid scientific foundation for its widespread and continued use in pharmaceutical and antiseptic applications. Further research into its specific interactions with microbial sodium channel subtypes and the downstream consequences of this blockade could open new avenues for the development of more targeted antimicrobial agents.

References

- 1. GB865672A - Antiseptic therapeutic compositions comprising 2:4-dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 4. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-dependent blockade of normal and mutant muscle sodium channels by benzylalcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Voltage-gated sodium channels - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Environmental Fate of 2,6-Dichlorobenzyl Alcohol: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,6-Dichlorobenzyl alcohol is a halogenated aromatic compound with potential applications in various industries. Understanding its environmental fate is crucial for assessing its ecological risk and ensuring its safe use and disposal. This technical guide provides a comprehensive overview of the expected environmental behavior of this compound, focusing on its biodegradation, abiotic degradation, soil mobility, and bioaccumulation potential. Due to a notable lack of empirical data for this specific isomer, this paper emphasizes the established experimental protocols for determining key environmental parameters and outlines a hypothetical metabolic pathway based on the degradation of structurally related compounds. All quantitative data, where available, are summarized, and key experimental and logical workflows are visualized.

Introduction

Chlorinated aromatic compounds are a diverse group of chemicals with a wide range of industrial applications. Their environmental persistence and potential for toxicity necessitate a thorough evaluation of their environmental fate. This compound, a member of this class, requires a comprehensive assessment of its behavior in various environmental compartments, including soil, water, and biota. This document serves as a technical resource for researchers and professionals, detailing the methodologies for evaluating the environmental destiny of this compound and presenting the currently available, albeit limited, information.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. A summary of the available data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | N/A |

| Molecular Weight | 177.03 g/mol | N/A |

| Melting Point | 96-98 °C | [1][2] |

| Water Solubility | Data Not Available | |

| Vapor Pressure | Data Not Available | |

| Octanol-Water Partition Coefficient (log Kow) | Data Not Available |

Note: The lack of experimental data for water solubility and log Kow is a significant data gap, as these parameters are critical for predicting soil sorption and bioaccumulation potential.

Biodegradation

Aerobic Biodegradation

Under aerobic conditions, the degradation of benzyl alcohol is known to proceed through oxidation of the alcohol group to an aldehyde and then to a carboxylic acid (benzoic acid). The aromatic ring is subsequently hydroxylated and cleaved. For chlorinated aromatics, the initial steps often involve oxidation and dehalogenation.

Anaerobic Biodegradation

In anaerobic environments, reductive dechlorination is a common pathway for the degradation of chlorinated aromatic compounds, where a chlorine atom is replaced by a hydrogen atom. This process generally becomes more favorable with an increasing number of chlorine substituents.

Hypothetical Metabolic Pathway

Based on the degradation of benzyl alcohol and chlorinated aromatic compounds, a hypothetical aerobic metabolic pathway for this compound is proposed. This pathway is speculative and requires experimental validation.

Caption: Hypothetical aerobic degradation pathway of this compound.

Experimental Protocol: Ready Biodegradability (OECD 301)

The ready biodegradability of a chemical can be assessed using the OECD 301 guideline, which includes several methods such as the CO2 Evolution Test.

Objective: To determine if this compound is readily biodegradable under aerobic conditions.

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated under aerobic conditions in the dark. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period.

Procedure:

-

Test System: Prepare sealed vessels containing a defined mineral medium, the test substance (e.g., at 10-20 mg/L), and an inoculum of activated sludge.

-

Controls: Include a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance and reference substance).

-

Incubation: Incubate the vessels at 20-24°C in the dark with continuous stirring.

-

CO₂ Measurement: Periodically measure the CO₂ produced in each vessel. This can be done by trapping the CO₂ in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.

-

Data Analysis: Calculate the percentage of theoretical CO₂ production (% ThCO₂) for the test substance. The pass level for ready biodegradability is ≥ 60% ThCO₂ within a 10-day window during the 28-day test period.

Caption: Workflow for assessing ready biodegradability using OECD Guideline 301.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is the reaction of a substance with water. For this compound, hydrolysis of the benzylic alcohol group is generally not expected to be a significant degradation pathway under typical environmental pH conditions (pH 4-9). The C-Cl bonds on the aromatic ring are also generally resistant to hydrolysis.

Photolysis

Direct photolysis involves the degradation of a chemical by the absorption of light. Aromatic compounds can absorb light in the environmentally relevant UV spectrum (290-400 nm), which can lead to their transformation. Indirect photolysis can also occur through reactions with photochemically generated reactive species like hydroxyl radicals.

Quantitative Data

| Degradation Process | Half-life (t₁/₂) | Conditions |

| Hydrolysis | Data Not Available | |

| Photolysis | Data Not Available |

Soil Mobility

The mobility of this compound in soil determines its potential to leach into groundwater or move into other environmental compartments. Soil mobility is primarily governed by its sorption to soil organic carbon and clay minerals.

Soil Sorption

The tendency of a chemical to bind to soil particles is quantified by the soil sorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to give the organic carbon-water partition coefficient (Koc).

Koc = (Kd / %OC) * 100

A higher Koc value indicates stronger sorption and lower mobility. For non-ionic organic compounds, Koc is often correlated with the octanol-water partition coefficient (Kow). Given the chlorinated aromatic structure of this compound, it is expected to have some affinity for soil organic matter.

Quantitative Data

| Parameter | Value |

| Soil Sorption Coefficient (Kd) | Data Not Available |

| Organic Carbon-Water Partition Coefficient (Koc) | Data Not Available |

Experimental Protocol: Soil Sorption (OECD 106)

The soil sorption coefficient can be determined using the batch equilibrium method described in OECD Guideline 106.

Objective: To determine the adsorption/desorption characteristics of this compound on different soil types.

Principle: A solution of the test substance of known concentration is equilibrated with a known amount of soil. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

Procedure:

-

Soil Selection: Use a minimum of five different soil types with varying organic carbon content, pH, and texture.

-

Preliminary Test: Determine the optimal soil-to-solution ratio, equilibration time, and analytical method.

-

Adsorption Phase:

-

Add a solution of this compound to each soil sample in a centrifuge tube.

-

Equilibrate the samples by shaking at a constant temperature until equilibrium is reached.

-

Separate the soil and solution by centrifugation.

-

Analyze the concentration of the test substance in the supernatant.

-

-

Desorption Phase (Optional):

-

Replace a portion of the supernatant with a fresh solution (without the test substance).

-

Re-equilibrate and analyze the supernatant to determine the amount of substance desorbed.

-

-

Data Analysis: Calculate the adsorption coefficient (Kd) for each soil. Normalize Kd to the organic carbon content to obtain Koc.

Caption: Workflow for determining soil sorption using OECD Guideline 106.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. For aquatic organisms, this is often quantified by the Bioconcentration Factor (BCF).

Bioaccumulation Potential

The potential for a chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (log Kow). Chemicals with a high log Kow are more lipophilic and tend to partition into the fatty tissues of organisms. As a chlorinated aromatic compound, this compound may have some potential to bioaccumulate, but this is highly dependent on its log Kow and its rate of metabolism and elimination by the organism.

Quantitative Data

| Parameter | Value | Species |

| Bioconcentration Factor (BCF) | Data Not Available |

Experimental Protocol: Bioaccumulation in Fish (OECD 305)

The BCF can be experimentally determined using the OECD Guideline 305.

Objective: To determine the bioconcentration factor of this compound in fish.

Principle: Fish are exposed to the test substance in water at a constant concentration for a period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the substance in the fish tissue and in the water is measured over time.

Procedure:

-

Test Organism: Select a suitable fish species (e.g., rainbow trout, zebrafish).

-

Uptake Phase:

-

Expose the fish to a constant, sublethal concentration of this compound in a flow-through system.

-

Periodically sample fish and water to measure the concentration of the test substance.

-

-

Depuration Phase:

-

Transfer the fish to a system with clean, flowing water.

-

Continue to sample fish periodically to measure the elimination of the test substance.

-

-

Data Analysis:

-

Calculate the uptake rate constant (k₁) and the depuration rate constant (k₂).

-

The BCF is calculated as the ratio of k₁ to k₂ (BCF = k₁/k₂).

-

Alternatively, if a steady-state is reached during the uptake phase, the BCF can be calculated as the concentration in the fish divided by the concentration in the water.

-

Conclusion and Data Gaps

This technical guide has outlined the key processes governing the environmental fate of this compound and the standard methodologies for their assessment. A significant finding of this review is the profound lack of empirical data for this specific compound. To conduct a robust environmental risk assessment, the following data are essential:

-

Water Solubility and log Kow: Fundamental physicochemical properties.

-

Ready Biodegradability Data (OECD 301): To determine its persistence in aquatic environments.

-

Soil Sorption Coefficient (Koc) (OECD 106): To assess its mobility in soil and potential for groundwater contamination.

-

Bioconcentration Factor (BCF) (OECD 305): To evaluate its potential to accumulate in aquatic organisms.

-

Hydrolysis and Photolysis Rates: To quantify the contribution of abiotic degradation.

Future research should prioritize the experimental determination of these parameters to enable a comprehensive understanding of the environmental fate and potential risks associated with this compound. The hypothetical metabolic pathway presented herein provides a starting point for investigating its biodegradation, but requires experimental verification.

References

2,6-Dichlorobenzyl alcohol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,6-Dichlorobenzyl alcohol

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. It covers hazard identification, protective measures, emergency procedures, and toxicological data, presented through structured tables and logical diagrams to ensure clarity and accessibility.

Chemical Identification and Physical Properties

This compound is a solid organic compound.[1] Key identification and physical data are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15258-73-8 | [2] |

| Molecular Formula | C₇H₆Cl₂O | [2] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 96-98 °C | [1] |

| Storage Class | 11 (Combustible Solids) | [1] |

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, it is crucial to handle all laboratory chemicals with appropriate caution.

In contrast, other isomers of dichlorobenzyl alcohol are classified with specific hazards. For instance, 2,4-Dichlorobenzyl alcohol is listed as causing serious eye damage, being harmful if inhaled, and harmful to aquatic life with long-lasting effects.[3] 3,4-Dichlorobenzyl alcohol is classified as harmful if swallowed or in contact with skin.[4] 3,5-Dichlorobenzyl alcohol is noted to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][6]

Toxicological Data

No specific toxicity data is available for this compound.[2] For context, the following table summarizes toxicological data for the 2,4-Dichlorobenzyl alcohol isomer.

Table 2: Toxicological Data for 2,4-Dichlorobenzyl alcohol

| Test | Species | Route | Value | Guideline | Reference |

| Acute Toxicity (LC50) | Rainbow Trout (Oncorhynchus mykiss) | - | 13.3 mg/l (96 h) | OECD Test Guideline 203 | |

| Acute Toxicity (EC50) | Water Flea (Daphnia magna) | - | 17.75 mg/l (48 h) | OECD Test Guideline 202 | |

| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 400 mg/kg (90 d) | - | |

| Prenatal Developmental Toxicity (NOAEL) | Rat | Oral | 400 mg/kg/day | - | [3] |

| Mutagenicity (in vitro) | - | - | Negative | OECD Test Guideline 476 |

Experimental Protocols

While specific experimental reports for this compound are not available, methodologies for assessing the safety of related isomers follow standardized guidelines.

Prenatal Developmental Toxicity Study (based on 2,4-Dichlorobenzyl alcohol) [3]

-

Objective: To assess the effect of the substance on pregnant females and prenatal development.

-

Test System: Sprague-Dawley rats.

-

Methodology:

-

Pregnant rats are administered varying doses of the test substance (e.g., 0, 25, 100, 400, and 800 mg/kg/day) daily via oral gavage.[3]

-

The administration period covers the critical period of organogenesis, typically from gestation day 6 to 19.[3]

-

Maternal health is monitored throughout the study, tracking body weight and food consumption.[3]

-

On gestation day 20, pregnant dams are euthanized, and caesarean sections are performed.[3]

-

Endpoints evaluated include maternal systemic toxicity (e.g., liver changes) and effects on fetuses, such as fetal and placental weights, and examination for external, visceral, and skeletal malformations.[3]

-

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined for both maternal and developmental toxicity. For 2,4-Dichlorobenzyl alcohol, the NOAEL was established at 400 mg/kg/day.[3]

Handling and Storage

Safe Handling:

-

Avoid all personal contact, including the inhalation of dust.[7]

-

Use in a well-ventilated area or under a fume hood.[7]

-

Contaminated work clothing should be laundered separately before reuse.[7]

Storage:

-

Protect containers from physical damage.[7]

-

Store away from incompatible materials such as oxidizing agents.[6][7]

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure.[11]

-

Eye/Face Protection: Use safety glasses with side-shields or goggles approved under standards such as EN 166 (EU) or NIOSH (US).[2][5]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[2] Follow proper glove removal technique to avoid skin contact.[2][12] Wear appropriate protective clothing to prevent skin exposure.[5][11]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator. A type N95 (US) or type P2 (EN 143) filter is recommended.[1]

First Aid Measures

The following diagram outlines the logical flow for first aid in case of exposure.

Specific First Aid Instructions:

-

Inhalation: Move the person to fresh air.[2]

-

Skin Contact: Take off all contaminated clothing immediately and rinse the skin with water or shower.[2]

-

Eye Contact: Rinse eyes with plenty of water.[2] Remove contact lenses if present and easy to do.[2]

-

Ingestion: Have the victim drink water (up to two glasses).[2] Consult a physician if feeling unwell.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), foam, or dry powder. No limitations on extinguishing agents are given for this substance.[2]

-

Specific Hazards: The substance is combustible. Thermal decomposition can lead to the release of irritating or toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene.[7][13]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][13]

-

Additional Precautions: Use a water spray jet to suppress gases, vapors, and mists.[2] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[2]

Accidental Release Measures

The workflow below details the standard procedure for responding to a chemical spill.

Personal and Environmental Precautions:

-

Non-emergency Personnel: Avoid inhaling dust and contacting the substance. Ensure adequate ventilation and evacuate the area.

-

Emergency Responders: Refer to Section 6 for appropriate personal protective equipment.

-

Environmental: Prevent the product from entering drains or water courses.[7]

Containment and Cleanup:

-

Cover drains to prevent entry.[2]

-

For dry spills, use dry cleanup procedures to avoid generating dust.[7] Sweep up, shovel, or vacuum the material into a clean, dry, sealable, and labeled container for disposal.[7]

-

Clean the affected area thoroughly after material pickup is complete.

Disposal Considerations

Waste material must be disposed of in accordance with all applicable national, regional, and local regulations.[2][4] Chemicals should be left in their original containers without mixing with other waste.[2] Uncleaned containers should be handled in the same manner as the product itself.[2]

References

- 1. 2,6-二氯苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.es [fishersci.es]

- 6. fishersci.com [fishersci.com]